molecular formula C16H11NO2 B6391737 3-(Naphthalen-1-yl)picolinic acid CAS No. 1261955-57-0

3-(Naphthalen-1-yl)picolinic acid

Cat. No.: B6391737
CAS No.: 1261955-57-0
M. Wt: 249.26 g/mol
InChI Key: KXBXSHJVGXPJMV-UHFFFAOYSA-N
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Description

It is characterized by the presence of a naphthalene ring attached to a picolinic acid moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Naphthalen-1-yl)picolinic acid typically involves the reaction of naphthalene derivatives with picolinic acid under specific conditions. One common method includes the use of a coupling reaction where naphthalene-1-boronic acid is reacted with picolinic acid in the presence of a palladium catalyst. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Naphthalen-1-yl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The naphthalene ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Formation of naphthalene-1,4-dicarboxylic acid.

    Reduction: Formation of naphthalen-1-ylmethanol.

    Substitution: Formation of bromonaphthalene or nitronaphthalene derivatives.

Scientific Research Applications

3-(Naphthalen-1-yl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts for various industrial processes .

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt viral replication and cellular processes, making it a potential antiviral agent .

Comparison with Similar Compounds

    Picolinic Acid: A simpler analog without the naphthalene ring, used in metal chelation and biological studies.

    Naphthalene Derivatives: Compounds like naphthalene-1-boronic acid, used in organic synthesis and material science

Properties

IUPAC Name

3-naphthalen-1-ylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)15-14(9-4-10-17-15)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBXSHJVGXPJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(N=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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